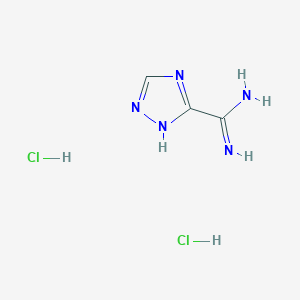

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-1,2,4-Triazole-5-carboximidamide;dihydrochloride is a chemical compound with the molecular formula C3H6ClN5 . It is an intermediate used in the synthesis of peramivir, a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .

Synthesis Analysis

The compound is prepared by the reaction of dicyandiamide and 1,2,4-Triazole. The steps are as follows: Dissolve the compound (19.7 g, 0.29 mol) in 20 ml of tetrahydrofuran, and the temperature was raised to 70℃ .Molecular Structure Analysis

The molecular structure of this compound consists of a five-member aromatic ring of two carbon atoms and three nitrogen atoms . The InChI Key is JDDXNENZFOOLTP-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is involved in the synthesis of peramivir, a neuraminidase inhibitor developed as an antiviral agent for the treatment of influenza .Physical and Chemical Properties Analysis

The compound has a molecular weight of 147.57 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Crystallographic and Computational Studies

A study on 1-(arylamino)-1,2,3-triazole-4-carbohydrazides by Seth et al. (2015) detailed the crystal structures and hydrogen bonding patterns of these compounds, highlighting the influence of substituents on geometric parameters and molecular interactions. The research provides insights into the structural aspects of triazole derivatives (Seth et al., 2015).

Supramolecular Interactions

Schulze and Schubert (2014) reviewed the supramolecular applications of 1,2,3-triazoles, emphasizing their role in coordination chemistry and their ability to engage in diverse interactions, such as hydrogen and halogen bonding. This underlines the potential of triazole derivatives in creating complex supramolecular structures (Schulze & Schubert, 2014).

Corrosion Inhibition

Lagrenée et al. (2002) investigated 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for its corrosion inhibition properties on mild steel in acidic media. Their findings demonstrate the high efficiency of triazole derivatives in protecting metal surfaces, with potential applications in industrial corrosion prevention (Lagrenée et al., 2002).

Proton Conduction Enhancement

Zhou et al. (2005) reported on the promotion of proton conduction in polymer electrolyte membranes by 1H-1,2,3-triazole, noting significant enhancements without acidic dopants. This suggests applications in fuel cell technology, where improved proton conduction can lead to more efficient energy conversion (Zhou et al., 2005).

Pharmaceutical Development

Ferreira et al. (2013) provided a review of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, discussing their potential in creating new drugs due to their diverse biological activities. This highlights the importance of triazole derivatives in medicinal chemistry, offering a foundation for the development of novel therapeutics (Ferreira et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1H-1,2,4-triazole-5-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5.2ClH/c4-2(5)3-6-1-7-8-3;;/h1H,(H3,4,5)(H,6,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXUYBAILWRUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)

![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)

![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)

![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)